molecular formula C16H13ClFN3 B019446 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine CAS No. 59467-61-7

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine

Cat. No. B019446
CAS RN: 59467-61-7
M. Wt: 301.74 g/mol
InChI Key: HXBIKXSRZGPORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is a benzodiazepine derivative . It is also known as Midazolam Impurity E . The molecular formula is C16 H15 Cl F N3 and the molecular weight is 303.76 .


Synthesis Analysis

Midazolam and its analogues, which include “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine”, have been synthesized using isocyanide reagents . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .


Molecular Structure Analysis

The molecular structure of “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is based on the molecular formula C16 H15 Cl F N3 .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” are not detailed in the search results, benzodiazepines in general are known to undergo various reactions .

Scientific Research Applications

  • Imaging Benzodiazepine Receptors : [11C]fludiazepam, a derivative of this compound, is used as a tracer for imaging benzodiazepine receptors in vivo. It shows high brain uptake and rapid blood clearance, making it effective for this purpose (Ishiwata et al., 1988).

  • Potential Pharmacological Applications : A study synthesized new derivatives of this benzodiazepine, indicating their potential pharmaceutical applications (Cortés et al., 2001).

  • Anticonvulsant Activity : Substituted triazolo [4,3-a][1,4] benzodiazepine derivatives have shown excellent anticonvulsant activity, potentially surpassing diazepam as a standard drug in this category (Narayana et al., 2006).

  • Metabolite Study in Rats : Research on chlordiazepoxide metabolites in rats revealed the presence of a hydroxyl function in the C-5 phenyl ring, which could influence its pharmacological properties (Schwartz et al., 1968).

  • Antidepressant Drug Applications : Chlordiazepoxide hydrochloride, related to this compound, has shown promising anxiety-relieving effects as an antidepressant drug with a low risk of toxic manifestations (Kaelbling & Conrad, 1960).

  • Photodecomposition Studies : The compound's susceptibility to photodecomposition under UV light, resulting in various intermediates, suggests therapeutic applications for the derived compounds (Cornelissen et al., 1979).

  • Solubility Studies : The solubility of this class of benzodiazepines in different solvents like propane-1,2-diol has been studied, which is crucial for pharmaceutical formulations (Jouyban et al., 2010).

Safety And Hazards

The safety and hazards associated with “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” are not explicitly detailed in the search results .

properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIKXSRZGPORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574275
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine

CAS RN

59467-61-7
Record name 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

i. A solution of 200 g of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one in 2 liters of tetrahydrofuran and 250 ml of benzene was saturated with methylamine with cooling in an ice-bath. A solution of 190 g of titanium tetrachloride in 250 ml of benzene was added through a dropping funnel within 15 minutes. After completion of the addition, the mixture was stirred and refluxed for 3 hours. 600 ml of water were added slowly to the cooled mixture. The inorganic material was separated by filtration and was washed well with tetrahydrofuran. The water layer was separated and the organic phase dried over sodium sulphate and evaporated. The crystalline residue was collected to give 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine of melting point 204°-206° C. An analytical sample was recrystallised from methylene chloride/ethanol and had a melting point of 204°-206° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 2
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 3
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 4
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 5
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Reactant of Route 6
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine

Citations

For This Compound
1
Citations
L Laviana, I Llorente, M Bayod, D Blanco - Journal of pharmaceutical and …, 2003 - Elsevier
A high-performance liquid chromatographic assay coupled with UV detection (239 nm) has been developed for the determination of midazolam and its synthesis precursors. The …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.